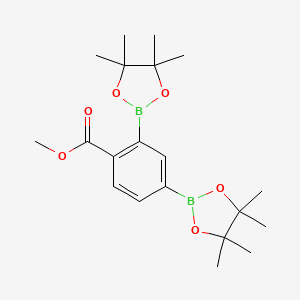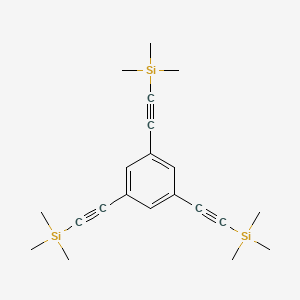
1,3,5-Tris((trimethylsilyl)ethynyl)benzene
Vue d'ensemble
Description
1,3,5-Tris((trimethylsilyl)ethynyl)benzene is an organic compound with the chemical formula C21H30Si3. It is a silicon-containing compound characterized by a benzene ring substituted with three trimethylsilylethynyl groups. This compound is known for its unique structural properties and has applications in various fields of chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris((trimethylsilyl)ethynyl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the following steps :
Starting Material: The synthesis begins with 1,3,5-tribromobenzene.
Reaction with Trimethylsilylacetylene: The 1,3,5-tribromobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (PdCl2(PPh3)2) and copper(I) iodide (CuI) in triethylamine (Et3N) solvent. The reaction is typically carried out at 65°C for 16 hours.
Purification: The reaction mixture is then subjected to column chromatography to isolate the desired product, this compound, as a light yellow solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris((trimethylsilyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the triple bonds in the trimethylsilylethynyl groups.
Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
1,3,5-Tris((trimethylsilyl)ethynyl)benzene has a wide range of applications in scientific research, including:
Materials Science: The compound is employed in the development of high-performance materials, such as liquid crystals and conductive polymers.
Catalysis: It serves as a ligand in metal-organic catalysts for various organic transformations.
Nanotechnology: The compound is explored for its potential in the fabrication of nanoscale devices and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of the trimethylsilylethynyl groups. These groups can undergo addition, substitution, and coupling reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,3,5-Tris((trimethylsilyl)ethynyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylethynyl)benzene: This compound has phenylethynyl groups instead of trimethylsilylethynyl groups, leading to different reactivity and applications.
1,3,5-Tris(bromoethynyl)benzene: The presence of bromoethynyl groups makes this compound more reactive in substitution reactions.
1,3,5-Tris(4-cyanophenylethynyl)benzene: The cyanophenylethynyl groups introduce additional functional groups that can participate in further chemical transformations.
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Propriétés
IUPAC Name |
2-[3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Si3/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTLQYQLVFNQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


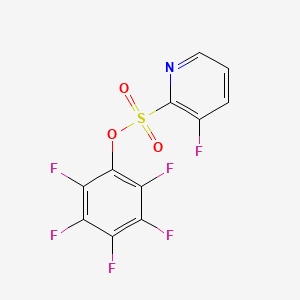
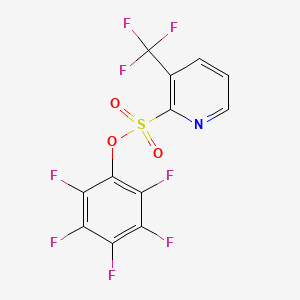
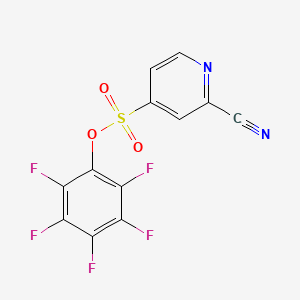
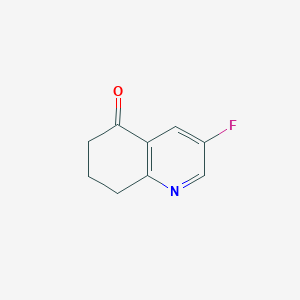
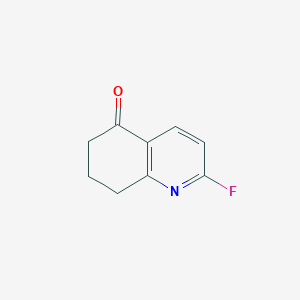
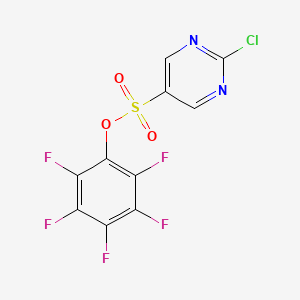
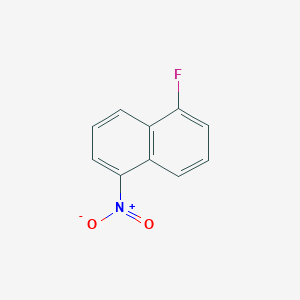
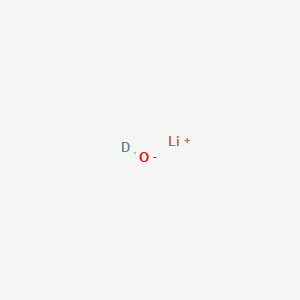
![sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)

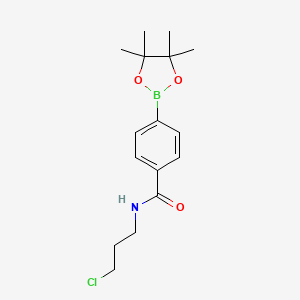
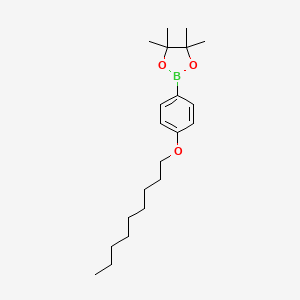
![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
